molecular formula C15H17N3O6 B11191586 Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate

Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate

Cat. No.: B11191586
M. Wt: 335.31 g/mol
InChI Key: YOQQBHIKLWBYED-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate typically involves multiple steps:

    Formation of 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This intermediate can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of 2,5-dioxopyrrolidin-3-yl derivative: This step involves the reaction of succinic anhydride with an appropriate amine to form the pyrrolidinone ring.

    Coupling of intermediates: The 2,3-dihydro-1,4-benzodioxin-6-yl intermediate is then coupled with the 2,5-dioxopyrrolidin-3-yl derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Hydrazinecarboxylate formation: The final step involves the reaction of the coupled product with ethyl hydrazinecarboxylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxylate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetate
  • Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]propanoate

Uniqueness

Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

ethyl N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]amino]carbamate

InChI

InChI=1S/C15H17N3O6/c1-2-22-15(21)17-16-10-8-13(19)18(14(10)20)9-3-4-11-12(7-9)24-6-5-23-11/h3-4,7,10,16H,2,5-6,8H2,1H3,(H,17,21)

InChI Key

YOQQBHIKLWBYED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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